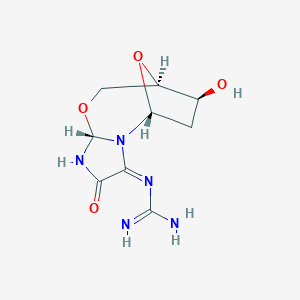
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, starting from basic pyridine compounds. In one study, the synthesis began with 4-chloro-2,3-dimethylpyridine N-oxide, which was reacted with 3-methoxypropanol and sodium to yield a methoxypropoxy methylpyridine compound with an 88.8% yield. This compound was further processed through acetylation, hydrolysis, and halogenation to produce a chloromethyl intermediate. The final step involved a condensation reaction with 2-mercapto-1H-benzimidazole, resulting in a benzimidazole derivative with a high yield of 93% and a purity of 98.5% . Another study reported the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which were evaluated as potential antileukemic agents. The structures of these compounds were confirmed using FTIR, (1)H NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. In one case, the benzimidazole unit was found to make dihedral angles with adjacent benzene and 4-methoxybenzene rings, indicating a non-planar structure. Intermolecular hydrogen bonding and C—H⋯π interactions were observed, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including those that lead to biological activity. For instance, a specific benzimidazole derivative was found to induce cell death in leukemic cells, with an IC(50) value of 3 µM. The compound caused S/G2 cell cycle arrest and activated apoptosis, as evidenced by the downregulation of cell cycle proteins, upregulation of antiapoptotic proteins, cleavage of PARP, and DNA strand breaks .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of methoxy and other substituents can affect properties such as solubility, melting point, and reactivity. The optical purity of one synthesized compound was determined to be 95.5% using chiral HPLC, indicating a high degree of enantiomeric excess, which is important for the activity of chiral proton pump inhibitors . The characterization of these compounds typically involves a combination of spectroscopic methods, including IR, UV, MS, and 1H NMR, to ensure the correct identification of the synthesized molecules .
Scientific Research Applications
Synthesis and Crystal Structures :
- Alkylation reactions involving benzimidazole-thione derivatives, including 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, have been studied. These compounds have potential applications in various chemical syntheses and molecular structures analysis using X-ray crystallography and spectroscopy techniques (El Ashry et al., 2015).
Antioxidant Activity :
- Certain derivatives of 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione have demonstrated notable antioxidant properties. These substances have shown cytoprotective and antioxidant effects comparable to quercetin, a well-known antioxidant, which is significant for their potential in mitigating oxidative stress (Anastassova et al., 2016).
Cancer Research :
- In cancer research, benzimidazole derivatives, including those related to 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, have been analyzed for their potential as EGFR inhibitors. Their stability and interaction with cancer-related proteins have been explored, indicating potential applications in developing anti-cancer drugs (Karayel, 2021).
Antimicrobial Properties :
- Benzimidazole derivatives, including 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good antibacterial and antifungal properties, which is significant for pharmaceutical applications (Barot et al., 2017).
Pharmacological Applications :
- Research has also been conducted on the use of benzimidazole derivatives in pharmacology, particularly in relation to gastric (H+/K+)-ATPase inhibitory activity. This implies potential applications in developing drugs for gastric-related ailments (Homma et al., 1997).
Chemical Reactivity Studies :
- Studies on the reactivity of benzimidazole-2-thione derivatives, which are related to 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, have been conducted. These studies focus on their interactions with various chemical compounds, indicating their potential utility in diverse chemical reactions (Yaroshenko et al., 2008).
Safety And Hazards
While specific safety and hazards information for 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
properties
IUPAC Name |
4-methoxy-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)10-8(12)9-5/h2-4H,1H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQQBWBLUZQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599959 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione | |
CAS RN |
149367-83-9 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




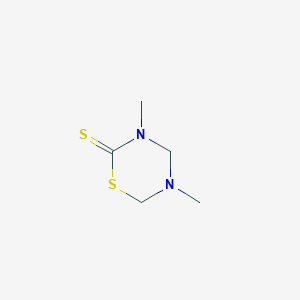
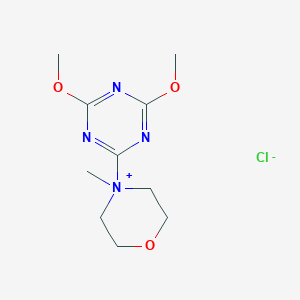
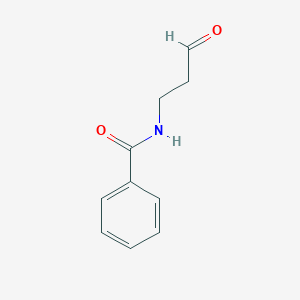
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)

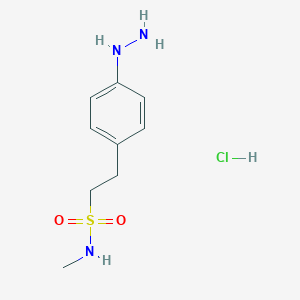
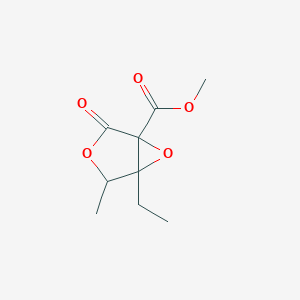
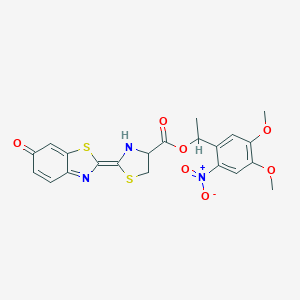
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)


